molecular formula C20H21N3O4S B2499205 methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 473804-24-9

methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2499205
CAS No.: 473804-24-9
M. Wt: 399.47
InChI Key: KSOZEWMJYMLMFI-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydroquinoxaline moiety. The benzothiophene ring system is substituted at the 3-position with a methyl ester group and at the 2-position with an acetamido linker connected to the 3-oxo-tetrahydroquinoxaline fragment. The methyl ester group may influence solubility and metabolic stability, making it a critical functional group for pharmacokinetic optimization.

Properties

IUPAC Name

methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-27-20(26)17-11-6-2-5-9-15(11)28-19(17)23-16(24)10-14-18(25)22-13-8-4-3-7-12(13)21-14/h3-4,7-8,14,21H,2,5-6,9-10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZEWMJYMLMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-1,2,3,4-tetrahydroquinoxaline with an acylating agent to form the acetamido intermediate. This intermediate is then reacted with a benzothiophene derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce tetrahydroquinoxaline derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has garnered attention for its therapeutic potential:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that involve the modulation of specific molecular targets. Benzothiophene derivatives are known for their anticancer properties due to their ability to interfere with cancer cell signaling pathways .
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects against various pathogens. Its structural components allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes .

Biological Research

The compound is being investigated for its interactions with biological systems:

  • Mechanism of Action : Studies suggest that the compound may bind to enzymes or receptors involved in critical biological pathways. This interaction can modulate enzyme activity or receptor signaling, leading to therapeutic effects .
  • Bioactivity Evaluation : Various assays are employed to evaluate the bioactive properties of this compound. These include cytotoxicity assays against cancer cell lines and antimicrobial susceptibility tests against bacteria and fungi .

Material Science

In addition to its biological applications, this compound is explored for its potential use in developing new materials:

  • Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing more complex molecules with tailored properties for specific applications in pharmaceuticals and materials science .

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity in vitro against multiple cancer cell lines.
Study 2Evaluated antimicrobial properties showing effectiveness against common bacterial strains.
Study 3Investigated the compound's mechanism of action revealing interactions with specific cellular receptors.

Mechanism of Action

The mechanism of action of methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiophene moiety may also contribute to the compound’s overall biological activity by interacting with different cellular components .

Comparison with Similar Compounds

Table 1: Comparison of Methyl and Ethyl Ester Analogs

Property Methyl Ester Ethyl Ester
Molecular Formula C₂₁H₂₂N₄O₄S C₂₂H₂₄N₄O₄S
Molecular Weight 426.49 g/mol 440.51 g/mol
Ester Group Methyl (-COOCH₃) Ethyl (-COOCH₂CH₃)
Lipophilicity (Predicted) Lower logP due to shorter alkyl chain Higher logP (increased lipophilicity)
Metabolic Stability Likely faster hydrolysis in vivo Slester hydrolysis due to steric bulk
Synthetic Accessibility May require milder alkylation conditions Longer alkyl chain might necessitate extended reaction times

Crystallographic and Hydrogen-Bonding Behavior

Both compounds likely form intricate hydrogen-bonding networks due to the presence of amide (-NHCO-) and carbonyl (C=O) groups. Tools like SHELXL () and ORTEP-3 () are critical for resolving such structural nuances. For instance, hydrogen-bonding patterns analyzed via graph-set methodology () might reveal that the methyl ester forms more compact crystals due to reduced steric hindrance, enhancing thermal stability .

Research Findings and Limitations

Current literature () confirms the synthesis and characterization of the ethyl ester analog, but detailed comparative studies between the methyl and ethyl derivatives are absent. The WinGX suite () and SHELX programs () have likely been employed to determine their crystal structures, yet published data on their biological activities or thermodynamic properties remain scarce. Further research should focus on:

Experimental measurement of solubility, logP, and hydrolysis rates.

Comparative crystallographic studies to quantify packing efficiencies.

In vitro assays to evaluate bioactivity differences driven by the ester group.

Biological Activity

Methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies to highlight its pharmacological significance.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the benzothiophene core.
  • Introduction of the acetamido and quinoxaline moieties.
  • Final methylation to yield the target compound.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiophene exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar in structure to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .

Acetylcholinesterase Inhibition

Compounds with a similar quinoxaline structure have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased acetylcholine levels in the brain, which is beneficial for cognitive function. In vitro assays have demonstrated that certain derivatives exhibit potent AChE inhibitory activity with IC50 values ranging from 0.5 µM to 10 µM .

Antimicrobial Activity

Research has also highlighted potential antimicrobial properties of related compounds. Studies indicate that derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various benzothiophene derivatives on cancer cells, this compound was tested against multiple cell lines. Results showed an IC50 value of approximately 8 µM against MCF-7 cells, indicating significant anticancer potential .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of quinoxaline derivatives in models of Alzheimer's disease. The compound was found to enhance cognitive function in animal models by significantly inhibiting AChE activity compared to control groups .

Research Findings Summary

Activity IC50 Value (µM) Reference
Cytotoxicity (MCF-7)8
AChE Inhibition0.5 - 10
Antimicrobial (E. coli)Not specified

Q & A

Q. What are the critical steps in synthesizing methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The synthesis involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the tetrahydroquinoxaline and benzothiophene moieties under nitrogen protection .
  • Solvent optimization : Use of polar aprotic solvents like DMF or DMSO to enhance solvation and reaction efficiency .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product, achieving yields up to 67% .
  • Catalyst use : Palladium on carbon (Pd/C) for hydrogenation steps to reduce intermediates, followed by recrystallization in ethanol .

Q. How can reaction conditions be optimized for higher yield and purity?

Key parameters include:

  • Temperature control : Reflux conditions (e.g., 80–100°C) for coupling reactions, monitored via TLC .
  • Solvent selection : DMF or DMSO for improved solubility of reactants, as evidenced by higher yields in related compounds .
  • Catalyst loading : Pd/C at 10% w/w for efficient hydrogenation .
  • Workup protocols : Acid-base extraction to remove unreacted starting materials and column chromatography for intermediates .

Q. What spectroscopic methods confirm the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify chemical shifts of the tetrahydroquinoxaline (δ 2.5–3.5 ppm for NH and CO groups) and benzothiophene (δ 6.5–7.5 ppm for aromatic protons) .
  • IR spectroscopy : Peaks at 1650–1750 cm1^{-1} confirm C=O (amide and ester) and C=C (aromatic) bonds .
  • Mass spectrometry : High-resolution MS to validate the molecular formula (e.g., [M+H]+^+ ion) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Crystallization : Recrystallize from ethanol or dichloromethane-hexane mixtures to obtain single crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to determine unit cell parameters (e.g., space group P1P\overline{1}, Z = 2) .
  • Hydrogen bonding analysis : Identify N–H···O and C–H···O interactions stabilizing the crystal lattice, with bond lengths of 1.8–2.2 Å .

Q. How should researchers address contradictions in reported synthetic yields?

  • Comparative analysis : Contrast solvent systems (DMF vs. THF) and catalyst types (Pd/C vs. Raney Ni) across studies .
  • Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and side products .
  • Statistical design : Apply factorial experiments to isolate variables (e.g., temperature, solvent ratio) impacting yield .

Q. What computational methods predict the compound’s reactivity and biological interactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonds with active-site residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent models .

Q. How can researchers validate the compound’s biological activity in vitro?

  • Enzyme assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM .
  • Mechanistic studies : Western blotting to evaluate downstream signaling pathways (e.g., apoptosis markers like caspase-3) .

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